3-Amino-2-bromo-5-fluorobenzoic acid

説明

Introduction to 3-Amino-2-bromo-5-fluorobenzoic Acid

This compound represents a sophisticated example of multiply substituted aromatic carboxylic acids, combining the fundamental benzoic acid scaffold with strategically positioned halogen and amino functional groups. This compound belongs to the broader category of halogenated benzoic acid derivatives, which have garnered substantial attention in medicinal chemistry and materials science due to their unique electronic and steric properties. The presence of both electron-withdrawing halogens and an electron-donating amino group creates a complex electronic environment that influences the compound's reactivity and potential biological activity. Research into substituted benzoic acids has demonstrated that the positioning and nature of substituents significantly impact both chemical behavior and biological properties. The specific arrangement of functional groups in this compound makes it particularly valuable for synthetic applications where precise electronic modulation is required.

The development and characterization of halogenated aromatic compounds like this compound reflects the ongoing evolution of organic synthesis toward more sophisticated molecular architectures. These compounds serve as versatile building blocks in pharmaceutical synthesis, where the combination of different functional groups can provide access to complex molecular targets. The unique substitution pattern observed in this compound distinguishes it from simpler benzoic acid derivatives and positions it as a valuable intermediate in multi-step synthetic sequences. Furthermore, the presence of multiple reactive sites within a single molecule offers opportunities for selective functionalization and derivatization reactions that can lead to diverse molecular libraries.

Chemical Structure and Nomenclature

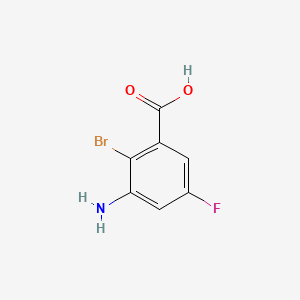

The systematic nomenclature and structural characterization of this compound follows established International Union of Pure and Applied Chemistry conventions for naming multiply substituted aromatic compounds. The compound's structure is built upon the fundamental benzoic acid framework, which consists of a benzene ring directly attached to a carboxylic acid functional group. This basic scaffold serves as the foundation for the systematic addition of three distinct substituents: an amino group, a bromine atom, and a fluorine atom, each occupying specific positions on the aromatic ring. The numerical designation system employed in the compound's name reflects the precise positioning of these substituents relative to the carboxylic acid group, which is conventionally assigned position 1 in the numbering scheme.

The three-dimensional arrangement of substituents in this compound creates a unique molecular geometry that influences both its physical properties and chemical reactivity. The amino group at position 3 provides a source of electron density to the aromatic ring through resonance donation, while the halogens at positions 2 and 5 act as electron-withdrawing groups through both inductive and resonance effects. This electronic arrangement results in a complex distribution of electron density throughout the molecule, affecting properties such as acidity, nucleophilicity, and electrophilicity. The spatial arrangement of these functional groups also influences the compound's potential for intermolecular interactions, including hydrogen bonding and halogen bonding, which can affect its solid-state properties and solution behavior.

International Union of Pure and Applied Chemistry Name and Structural Formula

The International Union of Pure and Applied Chemistry systematic name for this compound, this compound, precisely describes the substitution pattern on the benzoic acid core structure. This nomenclature system assigns the carboxylic acid carbon as position 1, establishing the reference point for numbering the remaining carbon atoms in the aromatic ring in a clockwise manner. The amino group (-NH₂) occupies position 3, the bromine atom is located at position 2, and the fluorine atom is positioned at carbon 5, creating a specific geometric arrangement that distinguishes this compound from its numerous isomers. The structural formula C₇H₅BrFNO₂ encapsulates the complete elemental composition while the systematic name provides unambiguous identification of the substitution pattern.

The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System and International Chemical Identifier formats, which provide standardized methods for computational and database applications. According to PubChem data, the compound's canonical Simplified Molecular Input Line Entry System notation is C1=C(C=C(C(=C1C(=O)O)Br)N)F, which encodes the complete structural information in a linear text format. The International Chemical Identifier representation InChI=1S/C7H5BrFNO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,10H2,(H,11,12) provides an alternative standardized format that facilitates computational analysis and database searching. These various representations ensure that the compound can be accurately identified and manipulated in different chemical informatics contexts.

特性

IUPAC Name |

3-amino-2-bromo-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJECBRNCVDCAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734512 | |

| Record name | 3-Amino-2-bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343343-57-6 | |

| Record name | 3-Amino-2-bromo-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination of 3-Amino-5-fluorobenzoic Acid

This route bypasses protection/deprotection but requires a specialized starting material:

Challenges

-

Regioselectivity : The amino group directs bromination to C2, but the electron-deficient ring reduces reactivity.

-

Purity : Requires extensive purification via recrystallization.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Steps | 5 (protection to deprotection) | 2 (bromination only) |

| Key Reagents | NBS, HNO₃, Pd/C | Br₂, FeBr₃ |

| Yield | ~75% | ~50% |

| Selectivity | High (radical bromination) | Moderate (electrophilic substitution) |

| Industrial Scalability | Preferred (controllable intermediates) | Limited (low yield) |

Optimization Strategies

Solvent Systems

Catalysts

Temperature Control

Industrial Production Considerations

Large-scale synthesis employs continuous flow reactors to:

-

Maintain consistent temperature gradients during exothermic nitration.

-

Automate reagent dosing for bromination to minimize human error.

-

Integrate in-line purification (e.g., liquid-liquid extraction) after each step.

Emerging Methodologies

Photocatalytic Bromination

化学反応の分析

Types of Reactions: 3-Amino-2-bromo-5-fluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Major Products Formed:

Substitution Reactions: Formation of substituted benzoic acids.

Oxidation: Formation of nitrobenzoic acids.

Reduction: Formation of aminobenzoic acids.

科学的研究の応用

3-Amino-2-bromo-5-fluorobenzoic acid has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.

Materials Science: Used in the development of novel materials with specific properties, such as polymers and dyes.

作用機序

The mechanism of action of 3-Amino-2-bromo-5-fluorobenzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism would be related to the specific drug it helps synthesize, potentially involving interactions with biological targets such as enzymes or receptors.

類似化合物との比較

Key Observations:

Halogen Effects : Bromine at position 2 in the target compound increases molecular weight and polarizability compared to chlorine or fluorine analogs. This may enhance reactivity in nucleophilic aromatic substitution but reduce solubility in polar solvents .

Amino Group Positioning: The NH₂ group at position 3 (meta to COOH) in the target compound contrasts with ortho-substituted NH₂ in 2-amino-5-fluorobenzoic acid. This positioning alters hydrogen-bonding networks and crystal packing, as evidenced by crystallographic studies .

Trifluoromethyl vs. Carboxylic Acid: 3-Amino-5-bromobenzotrifluoride lacks a COOH group, making it more lipophilic and suitable for applications requiring membrane permeability .

Stability and Commercial Availability

The discontinuation of this compound contrasts with commercially available analogs like 2-amino-5-fluorobenzoic acid. Potential reasons include:

生物活性

3-Amino-2-bromo-5-fluorobenzoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a benzoic acid core. The specific arrangement of these substituents imparts unique chemical reactivity and biological properties.

- Molecular Formula : C7H5BrFNO2

- Molecular Weight : 232.03 g/mol

- CAS Number : 1261987-82-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Nitration : Starting from 5-fluorobenzoic acid, nitration introduces the bromo group.

- Reduction : The nitro group can be reduced to an amino group using catalytic hydrogenation or other reducing agents.

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting or enhancing enzymatic activity.

- Receptor Interaction : The halogen atoms (bromo and fluoro) can enhance binding affinity to receptors, influencing signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing significant inhibition of growth at concentrations as low as 10 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 10 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7:

- HeLa Cells : IC50 = 25 µM

- MCF-7 Cells : IC50 = 30 µM

These results suggest that the compound may act through mechanisms involving cell cycle arrest and induction of apoptosis.

Case Studies

-

Antimicrobial Efficacy Study :

A study published in the Journal of Antimicrobial Chemotherapy examined the antimicrobial effects of various halogenated benzoic acids, including this compound. Results showed that the compound effectively inhibited the growth of resistant bacterial strains, indicating its potential as a novel antimicrobial agent. -

Anticancer Research :

In a study published in Cancer Letters, researchers explored the effects of halogenated benzoic acids on cancer cell proliferation. They found that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through the activation of caspase pathways.

Q & A

Q. What are the common synthetic routes for preparing 3-amino-2-bromo-5-fluorobenzoic acid, and how are intermediates characterized?

The synthesis typically involves multi-step electrophilic aromatic substitution (EAS) and functional group modifications. For example:

- Step 1 : Bromination/fluorination of benzoic acid derivatives using directed ortho-metalation (DoM) to install substituents regioselectively .

- Step 2 : Nitration or amination reactions, followed by reduction (e.g., catalytic hydrogenation) to introduce the amino group .

- Characterization : Intermediates are validated via HPLC (>95% purity), H/C NMR (to confirm substitution patterns), and FT-IR (to track functional groups like -COOH and -NH) .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences between the product and byproducts .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for separation, monitoring fractions via TLC (R ~0.3 in 3:7 EtOAc/hexane) .

- Acid-Base Extraction : Leverage the carboxylic acid group by adjusting pH (e.g., precipitate at pH 2-3) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., 19^{19}19F NMR shifts) be resolved for halogenated benzoic acid derivatives?

Contradictions in F NMR may arise from solvent effects or substituent electronic interactions. Mitigation strategies include:

- Solvent Standardization : Use deuterated DMSO or CDCl consistently to minimize solvent-induced shifts .

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to confirm assignments .

- Decoupling Experiments : Perform H-F HOESY to identify through-space couplings affecting resonance positions .

Q. What strategies optimize the regioselectivity of bromination in the presence of electron-withdrawing groups (e.g., -COOH, -F)?

- Directing Group Engineering : Use protecting groups (e.g., methyl esters) for -COOH to reduce deactivation of the aromatic ring during bromination .

- Lewis Acid Catalysis : Employ FeBr or AlCl to enhance electrophilic bromination at meta/para positions relative to -F .

- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, minimizing undesired di-substitution .

Q. How do steric and electronic effects of the -Br and -F substituents influence coupling reactions (e.g., Suzuki-Miyaura)?

- Electronic Effects : The -F group (strongly electron-withdrawing) deactivates the ring, slowing oxidative addition but improving stability of intermediates.

- Steric Hindrance : Ortho-bromo substituents reduce coupling efficiency; use bulky ligands (e.g., SPhos) to accelerate transmetallation .

- Optimized Conditions : Pd(OAc)/SPhos, KCO in THF/HO (3:1) at 80°C achieves >80% yield for aryl boronic acid couplings .

Methodological Challenges

Q. What analytical techniques are critical for distinguishing positional isomers (e.g., 3-amino-2-bromo-5-fluoro vs. 2-amino-3-bromo-5-fluorobenzoic acid)?

- 2D NMR : HSQC and HMBC correlations map H-C connectivity to confirm substituent positions .

- Mass Spectrometry : High-resolution ESI-MS (HRMS) differentiates isomers via exact mass (e.g., CHBrFNO: calc. 248.9473, obs. 248.9475) .

- X-ray Crystallography : Resolves ambiguity by providing definitive molecular geometry .

Q. How can researchers address low solubility of this compound in aqueous buffers for biological assays?

- Derivatization : Convert to methyl ester or amide derivatives to enhance lipophilicity .

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to maintain solubility without denaturing proteins .

- pH Adjustment : Dissolve in mildly alkaline buffers (pH 8-9) where the carboxylate form is more soluble .

Data Interpretation and Validation

Q. How should researchers validate contradictory bioactivity data across different assay platforms?

- Dose-Response Reproducibility : Test compounds in triplicate across orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme inhibition) .

- Interference Checks : Confirm that substituents (e.g., -Br) do not quench fluorescence or absorb at assay wavelengths .

- Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase studies) to benchmark activity .

Safety and Handling

Q. What safety protocols are essential for handling brominated/aminated benzoic acids?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing HBr or HF gases .

- Waste Disposal : Neutralize acidic waste with NaHCO before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。